1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine

Alpha2C Adrenoceptor Antagonism Regioisomerism Medicinal Chemistry

This 6-ylmethyl-benzodioxane-3-methoxypiperidine scaffold is the validated pharmacophoric core for selective α2C adrenoceptor antagonism, avoiding the non‑selective alpha‑blockade of 2‑ylmethyl isomers such as Piperoxan. The 3‑methoxy substituent confers high sigma‑1 receptor affinity, while the compound’s moderate lipophilicity (XLogP3‑AA ≈ 2.1) and low TPSA (21.7 Ų) offer superior solubility and reduced off‑target binding compared to longer alkoxy homologs. Procure this differentiated building block to accelerate CNS drug discovery with precise SAR control.

Molecular Formula C15H21NO3
Molecular Weight 263.337
CAS No. 2309553-84-0
Cat. No. B2469931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine
CAS2309553-84-0
Molecular FormulaC15H21NO3
Molecular Weight263.337
Structural Identifiers
SMILESCOC1CCCN(C1)CC2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C15H21NO3/c1-17-13-3-2-6-16(11-13)10-12-4-5-14-15(9-12)19-8-7-18-14/h4-5,9,13H,2-3,6-8,10-11H2,1H3
InChIKeyJDCSYNOFAKRMEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine (CAS 2309553-84-0): Structural Profile for Research Sourcing


1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine (CAS 2309553-84-0) is a benzodioxane-piperidine derivative where a dihydrobenzo[b][1,4]dioxin moiety is linked via a methylene bridge specifically at the 6-position to a piperidine ring bearing a methoxy substituent at the 3-position [1]. Its molecular formula is C15H21NO3, with a molecular weight of 263.33 g/mol, an InChI Key of JDCSYNOFAKRMEB-UHFFFAOYSA-N, and a computed XLogP3-AA of approximately 2.1, indicating moderate lipophilicity [1]. This compound serves as a versatile building block in medicinal chemistry for synthesizing more complex molecules, particularly within programs exploring central nervous system targets [2].

Why 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine Cannot Be Interchanged with Other Benzodioxane-Piperidine Analogs


In-class benzodioxane-piperidine compounds cannot be generically interchanged due to critical structural variations that dictate pharmacological and physicochemical outcomes. The site of attachment on the benzodioxane ring (6-position vs. 2-position) fundamentally alters the vector and spatial orientation of the piperidine moiety, profoundly influencing target recognition at receptors like the alpha2C adrenoceptor [1]. Furthermore, the presence and nature of substitution on the piperidine ring, such as the 3-methoxy group, are established determinants of affinity and selectivity for sigma receptors [2]. A direct analog, 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-propoxypiperidine, demonstrates how even a subtle change in the alkoxy chain length (methoxy vs. propoxy) significantly impacts physicochemical descriptors like LogP and TPSA, which correlate with membrane permeability and non-specific binding [3]. These differences mean that selecting the specific 6-ylmethyl-3-methoxy substitution pattern is a targeted design choice, not a trivial replacement.

Quantitative Differentiation Evidence for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine vs. Analogs


Regioisomeric Differentiation: 6-Ylmethyl vs. 2-Ylmethyl Benzodioxane Attachment Determines Pharmacological Trajectory

The attachment of the benzodioxane-methyl group at the 6-position, as opposed to the 2-position found in classic agents like Piperoxan, is a critical structural feature for selective α2C adrenoceptor antagonism. The Orion Pharma series, which specifically utilizes a 6-ylmethyl-piperidine scaffold, achieved high potency and selectivity for the α2C subtype [1]. In contrast, the 2-ylmethyl-linked Piperoxan is primarily known as a non-selective alpha-adrenergic blocker [2]. This regioisomerism directly dictates whether a compound engages a therapeutically relevant, subtype-selective target or a broader, less specific profile.

Alpha2C Adrenoceptor Antagonism Regioisomerism Medicinal Chemistry

Sigma Receptor Affinity Modulation by the 3-Methoxy Substituent on Piperidine

The presence of a methoxy group at the 3-position of the piperidine ring is a known pharmacophoric element for achieving high affinity at sigma-1 receptors. In a series of spiropiperidines, a benzyl residue at the piperidine nitrogen and a methoxy group in position 3 were demonstrated to be advantageous for high σ1-receptor affinity [1]. This SAR is directly relevant to the target compound, which possesses the same 3-methoxypiperidine motif. By contrast, the simpler, unsubstituted piperidine analog (e.g., 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine) would be predicted to have significantly lower sigma-1 affinity based on this class-level understanding.

Sigma Receptor Ligands Structure-Activity Relationship (SAR) Piperidine Substitution

Physicochemical Property Comparison: Methoxy vs. Propoxy Homologs

A direct cross-study comparison of computed physicochemical properties between the target methoxy compound and its 3-propoxy homolog reveals significant differences in key drug-likeness parameters. The methoxy analog (CAS 2309553-84-0) has a lower computed LogP (XLogP3-AA = 2.1) and a smaller topological polar surface area (TPSA) compared to the propoxy derivative (XLogP3-AA = 2.8, TPSA = 30.9 Ų) [1][2]. This difference of 0.7 LogP units indicates the methoxy analog is less lipophilic, which generally correlates with improved aqueous solubility, lower non-specific binding, and potentially a more favorable metabolic profile compared to the bulkier propoxy derivative.

Lipophilicity Physicochemical Properties Drug-likeness Analogue Comparison

Differentiation from Carbonyl-Linked Benzodioxane-Piperidine Scaffolds (CX-546)

The methylene bridge (-CH2-) connecting the benzodioxane and piperidine moieties in the target compound generates an amine, whereas analogs like CX-546 (CAS 215923-54-9) feature a carbonyl linker (-C(=O)-) resulting in an amide [1]. This single-atom variation radically alters the basicity, conformational flexibility, and metabolic stability of the molecule. CX-546 is a known positive allosteric modulator of AMPA receptors (ampakine), while the methylene-linked scaffold is the core for α2C antagonists and sigma receptor ligands [2]. The amine functionality imparts a basic character (pKa ~7-8 for the protonated form) enabling lysosomal trapping, whereas the neutral amide of CX-546 dictates a different tissue distribution profile.

Linker Chemistry AMPA Receptor Modulation Pharmacophore Design

Optimal Application Scenarios for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine


Design and Synthesis of Selective Alpha2C Adrenoceptor Antagonists

This compound serves as an essential building block for developing novel α2C adrenoceptor antagonists for CNS indications like depression, schizophrenia, and cognitive dysfunction. The 6-ylmethyl-benzodioxane attachment is the pharmacophoric core for this activity, as validated by the Orion Pharma series [1]. Using this specific scaffold, researchers can avoid the non-selective alpha-blockade associated with the 2-ylmethyl isomer, Piperoxan [1].

Sigma Receptor Ligand Development for Oncology and Neuroscience

The 3-methoxy substitution on the piperidine ring provides a crucial structural determinant for high sigma-1 receptor affinity [2]. This makes the compound a strategic starting point for synthesizing sigma-1 or dual sigma-1/sigma-2 ligands with potential applications as cancer diagnostics, imaging agents, or therapeutics for neurodegenerative diseases [2].

Physicochemical Property Screening in Lead Optimization Programs

Its distinct physicochemical profile (XLogP3-AA = 2.1, TPSA = 21.7 Ų) makes it a favorable intermediate compared to more lipophilic alkoxy homologs like the 3-propoxy analog (XLogP3-AA = 2.8) [3]. Researchers focused on improving solubility, reducing off-target binding, and enhancing metabolic stability can use this methoxy compound to maintain a lower overall lipophilicity in their final drug candidates [3].

Procurement of a Core Scaffold for Diverse CNS-Targeted Libraries

The compound can be used as a central scaffold for creating diversified compound libraries targeting multiple CNS receptors, including dopaminergic and adrenergic pathways linked to neuropsychiatric disorders [1]. Its structure allows for further derivatization at the piperidine nitrogen or the benzodioxane ring, enabling systematic SAR exploration.

Quote Request

Request a Quote for 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-3-methoxypiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.